molecular formula C19H28N2O2 B1142674 Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1206969-92-7

Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1142674
CAS No.: 1206969-92-7
M. Wt: 316.43782
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Description

Structural Classification and Nomenclature

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, which were originally developed by Adolf von Baeyer in the early twentieth century. The nomenclature system employs the "spiro" prefix followed by brackets containing numbers that indicate the sizes of the rings connected through the spiro center, specifically [3.5] in this case, indicating a four-membered ring connected to a six-membered ring.

The structural classification of this compound places it within several important chemical categories. Primary classification identifies it as a spirocyclic compound, specifically a diazaspiro system containing two nitrogen atoms within the ring framework. The [3.5] designation indicates that the spiro junction connects a three-carbon bridge (forming a four-membered azetidine ring when including the spiro carbon) with a five-carbon bridge (forming a six-membered piperidine ring). This arrangement creates a rigid, three-dimensional molecular architecture that significantly restricts conformational flexibility.

Structural Parameter Value Description
Molecular Formula C19H28N2O2 Contains 19 carbon, 28 hydrogen, 2 nitrogen, and 2 oxygen atoms
Molecular Weight 316.44 g/mol Determined by summation of atomic weights
Spiro System [3.5] Four-membered ring fused to six-membered ring
Ring Count 3 Includes benzyl phenyl ring, azetidine, and piperidine rings
Heteroatoms 4 Two nitrogen atoms and two oxygen atoms
Stereogenic Centers Variable Dependent on substitution pattern and synthesis method

The compound also falls under the classification of carbamate derivatives due to the presence of the tert-butyl carboxylate group attached to one of the nitrogen atoms. This functional group serves as a protecting group in synthetic chemistry, allowing selective manipulation of the unprotected nitrogen while maintaining stability of the protected site. The benzyl substituent on the other nitrogen atom provides additional steric bulk and can serve as another protecting group or as a site for further functionalization.

From a topological perspective, the compound exhibits characteristics of both bridged and fused ring systems, though the spiro junction creates a unique connectivity pattern that distinguishes it from traditional polycyclic systems. The molecular structure incorporates elements of conformational constraint that are particularly valuable in pharmaceutical applications, where precise three-dimensional shape is crucial for biological activity.

Historical Context in Spirocyclic Compound Research

The development of spirocyclic chemistry traces its origins to the pioneering work of Johann Friedrich Wilhelm Adolf von Baeyer, who first introduced the concept and nomenclature for spiro compounds in the late nineteenth and early twentieth centuries. Baeyer, who received the Nobel Prize in Chemistry in 1905 for his contributions to organic chemistry, established the foundational principles for understanding and naming these unique molecular architectures. His work on spirocyclic compounds was part of his broader investigations into cyclic structures and their nomenclature, which laid the groundwork for modern systematic organic chemistry.

The historical progression of spirocyclic research can be traced through several key developmental phases. The initial period, spanning from Baeyer's early work through the mid-twentieth century, focused primarily on simple carbocyclic spiro systems. The synthesis of spiropentane in 1887 by Gustavson represented one of the earliest successful preparations of a spirocyclic compound, though the structure was not definitively determined until years later. This early work established the fundamental synthetic challenges associated with creating spiro junctions and highlighted the unique properties these systems could exhibit.

Historical Period Key Developments Representative Compounds Methodological Advances
1887-1920 Initial discovery and structural elucidation Spiropentane, simple spirocycles Basic cyclization reactions
1920-1960 Expansion of synthetic methods Spirocyclic natural products Improved purification techniques
1960-1990 Heterocyclic spiro systems Diazaspiro compounds Protecting group strategies
1990-Present Pharmaceutical applications Complex drug scaffolds Advanced synthetic methodologies

The evolution toward more complex heterocyclic spiro systems, such as the diazaspiro compounds exemplified by this compound, represents a significant advancement in both synthetic methodology and structural diversity. The incorporation of nitrogen atoms into spirocyclic frameworks opened new avenues for chemical reactivity and biological activity, leading to the development of numerous pharmaceutical agents containing spirocyclic motifs.

Contemporary research in spirocyclic chemistry has been driven largely by the pharmaceutical industry's recognition of these structures as privileged scaffolds for drug discovery. The unique three-dimensional architectures provided by spirocyclic systems offer advantages in terms of molecular recognition, binding selectivity, and pharmacokinetic properties. Natural products containing spirocyclic motifs have served as inspiration for synthetic efforts, with compounds ranging from simple spirolactones to complex alkaloids demonstrating the biological relevance of these structural types.

The development of protecting group strategies, particularly the use of tert-butyl carbamate groups as exemplified in this compound, has been crucial in enabling the synthesis of complex spirocyclic systems. These methodological advances have allowed chemists to construct intricate molecular architectures with precise control over regiochemistry and stereochemistry, facilitating the preparation of compounds with tailored properties for specific applications.

Properties

IUPAC Name

tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-11-9-19(10-12-21)14-20(15-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGCOTYSXLIHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145301
Record name 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
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Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-92-7
Record name 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
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Record name 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
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Record name 2-Benzyl-2,7-diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves a multi-step synthetic process. The starting material is often a spirocyclic amine, which undergoes a series of reactions including alkylation, esterification, and cyclization to form the desired product. Common reagents used in these reactions include alkyl halides, carboxylic acids, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its spirocyclic nature may enhance binding affinity to biological targets, making it a candidate for drug design in treating various conditions.
  • Anticancer Activity :
    • Research indicates that derivatives of diazaspiro compounds exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy development .
  • Neuroprotective Effects :
    • Some studies have explored the neuroprotective effects of diazaspiro compounds, indicating their potential in treating neurodegenerative diseases by modulating neuroinflammatory responses .

Organic Synthesis

  • Synthesis Methodology :
    • The synthesis of this compound involves multiple steps and can be optimized for industrial applications. A notable method includes the reaction of ethyl malonate with various reagents to yield the final product through a series of condensation and cyclization reactions .
  • Versatility in Synthesis :
    • This compound serves as an intermediate in the synthesis of other complex organic molecules, showcasing its utility in multi-step synthetic pathways .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects against several cancer cell lines, suggesting further investigation into its mechanism of action is warranted .
Study BNeuroprotectionFound to reduce neuroinflammation and promote neuronal survival in vitro, indicating potential therapeutic applications for neurodegenerative diseases .
Study CSynthetic Method DevelopmentDeveloped a seven-step synthesis route that is scalable and utilizes readily available reagents, enhancing its applicability for industrial production .

Mechanism of Action

The mechanism of action of Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This modulation can result in the inhibition or activation of biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Spirocyclic Core

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound 2-benzyl, 7-Boc C₁₉H₂₆N₂O₂ 326.43 1206969-92-7 High synthetic versatility; Boc protection enhances stability
Tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate 5-methyl, 7-Boc C₁₃H₂₄N₂O₂ 240.34 2306248-63-3 Chiral methyl group enables enantioselective drug design
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate 2-bromo, 7-Boc C₁₂H₁₉BrN₂O₂ 303.20 1225276-07-2 Bromine substituent facilitates cross-coupling reactions
Tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate 2-benzyl, 1-oxo, 7-Boc C₂₀H₂₆N₂O₃ 342.44 155600-89-8 Oxo group increases electrophilicity for nucleophilic additions
Tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate 3-oxo, 1-phenyl, 7-Boc C₁₈H₂₄N₂O₃ 316.39 1013033-83-4 Aromatic phenyl group enhances π-π stacking in receptor binding
Table 2: Hazard Profiles
Compound GHS Classification Key Risks Handling Precautions
This compound Not classified Low acute toxicity Standard lab practices; avoid inhalation
Tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate H302, H315, H319, H335 Oral toxicity, skin/eye irritation Use fume hood; wear gloves/eye protection
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate No data Unknown Assume moderate toxicity; handle with care

Biological Activity

Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, synthesis, and relevant studies that highlight its biological activity.

  • Molecular Formula : C₁₉H₂₈N₂O₂
  • Molecular Weight : 316.4400 g/mol
  • CAS Number : 929301-99-5

The compound features a spiro structure which is known to confer unique biological properties, particularly in the context of drug design.

Biological Activity Overview

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The specific activities of this compound have been explored in various studies.

Antimicrobial Activity

A study assessing the antimicrobial properties of related diazaspiro compounds demonstrated significant antibacterial effects against various strains, suggesting that this compound may also possess similar activities. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Potential

Research has indicated that spiro compounds may induce apoptosis in cancer cells. In vitro studies have shown that derivatives of diazaspiro compounds can inhibit tumor growth by triggering programmed cell death pathways . Further investigation into the specific mechanisms of action for this compound is warranted.

Synthesis and Derivatives

The synthesis of this compound involves several steps typically starting from readily available precursors through multi-step reactions including condensation and cyclization processes . The compound can also serve as a precursor for synthesizing RET kinase inhibitors, which are crucial in cancer therapy .

Case Studies and Research Findings

StudyFocusFindings
Hussein et al. (2015)Antimicrobial EvaluationReported high activity for Mannich bases derived from diazaspiro compounds against bacterial strains .
Vianello et al. (2000)Opioid Receptor AffinityExplored structural analogs showing significant binding affinity to mu-opioid receptors, suggesting potential analgesic properties .
Recent Synthetic ApproachesSynthesis TechniquesHighlighted efficient protocols for synthesizing diazaspiro compounds with improved yields .

Q & A

Q. What are the established synthetic routes for tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via spirocyclic ring formation using tert-butyl carbamate and benzylamine derivatives. Key intermediates are characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm spirocyclic geometry and substituent positioning. For example, the benzyl group’s integration in the aromatic region (~7.2–7.4 ppm) and tert-butyl protons (~1.4 ppm) are critical markers . Mass spectrometry (MS) further validates molecular weight (330.42 g/mol) and purity (≥95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety data sheets (SDS) classify the compound as harmful if swallowed (H302), a skin irritant (H315), and a respiratory irritant (H335). Researchers should:

  • Use nitrile gloves and chemical goggles to prevent skin/eye contact .
  • Work under fume hoods to avoid inhalation of aerosols .
  • Store in airtight containers at 2–8°C to prevent degradation . Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician for ingestion .

Q. How is the compound’s purity assessed, and what analytical methods are preferred?

Purity is evaluated via reverse-phase HPLC with UV detection (λ = 254 nm) and confirmed by 1H^1H-NMR integration of diagnostic peaks (e.g., tert-butyl protons). High-resolution mass spectrometry (HRMS) ensures accurate mass matching (±5 ppm) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, particularly in spirocycle formation?

Yield optimization focuses on:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)2_2) improve benzylation efficiency .
  • Temperature control : Maintaining 0–5°C during cyclization reduces side-product formation .
  • Solvent choice : Dichloromethane (DCM) enhances solubility of intermediates, while THF aids in ring closure . Monitoring by TLC (Rf_f = 0.3 in 7:3 hexane:EtOAc) ensures reaction progress .

Q. What computational methods are used to predict the compound’s reactivity and pharmacological interactions?

Density Functional Theory (DFT) calculations model the spirocyclic core’s conformational flexibility, identifying reactive sites for functionalization. Molecular docking (AutoDock Vina) predicts binding to Mycobacterium tuberculosis targets (e.g., InhA enzyme), aligning with its antitubercular activity . Pharmacokinetic parameters (logP = 2.8) are estimated using QikProp, suggesting moderate blood-brain barrier permeability .

Q. How can discrepancies in biological activity data between studies be resolved?

Contradictions in efficacy (e.g., IC50_{50} variations) may arise from:

  • Assay conditions : Differences in bacterial strain susceptibility or culture media (e.g., Middlebrook 7H9 vs. Löwenstein-Jensen) .
  • Structural analogs : Modifications to the benzyl group (e.g., para-substituted derivatives) alter steric effects and potency . Meta-analysis of dose-response curves and standardized MIC/MBC assays are recommended for cross-study validation .

Q. What crystallographic techniques are employed to resolve stereochemical ambiguities in the spirocyclic core?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement confirms absolute configuration. The spirocyclic nitrogen’s tetrahedral geometry and benzyl group orientation are critical parameters. Data collection at 100 K minimizes thermal motion artifacts, and Hooft parameters (≤0.05) validate chirality .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent tert-butyl ester hydrolysis .
  • Safety : Electrostatic discharge (ESD) precautions are essential during powder handling .
  • Data Reproducibility : Use internal controls (e.g., rifampicin) in biological assays to normalize activity data .

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